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Compound of Interest

Compound Name: Orniplabin

Cat. No.: B11932162 Get Quote

New research indicates that Orniplabin, a novel small-molecule thrombolytic agent, may offer

a substantially wider therapeutic window for the treatment of acute ischemic stroke compared

to the current standard of care, alteplase. Preclinical and early-stage clinical data suggest

Orniplabin's efficacy extends up to 12 hours or more post-stroke onset, a significant

improvement over alteplase's 3 to 4.5-hour window. This extended timeframe, coupled with a

potentially favorable safety profile, positions Orniplabin as a promising next-generation

therapy for a broader range of stroke patients.

Orniplabin (also known as BIIB131, TMS-007, or SMTP-7) is a first-in-class drug with a dual

mechanism of action that includes both thrombolytic and anti-inflammatory properties. It

functions by modulating plasminogen to enhance the body's natural clot-dissolving process and

also exhibits neuroprotective effects. In contrast, alteplase is a recombinant tissue plasminogen

activator (t-PA) that directly converts plasminogen to plasmin to break down fibrin clots.

Comparative Efficacy and Therapeutic Window
A Phase 2a clinical trial conducted in Japan provided key insights into Orniplabin's extended

therapeutic window. The study enrolled patients with acute ischemic stroke who were ineligible

for t-PA or thrombectomy and administered Orniplabin (as TMS-007) or a placebo within 12

hours of the last known normal time. The results demonstrated a statistically significant

improvement in functional outcomes at 90 days for patients treated with Orniplabin compared

to placebo. Notably, the median time from the last known normal to treatment was
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approximately 9.5 hours for the Orniplabin group, highlighting its efficacy in a significantly

delayed timeframe.[1][2]

Currently, a multicenter, randomized, double-blind, placebo-controlled Phase 2b study, known

as the DAISY trial, is underway to further evaluate the efficacy and safety of Orniplabin (as

BIIB131) in patients with ischemic stroke between 4.5 and 24 hours after the last known well

time.[3][4]

In contrast, the therapeutic window for alteplase is well-established at 3 to 4.5 hours after

symptom onset. Clinical trials have shown that administration of alteplase beyond this

timeframe is associated with an increased risk of hemorrhagic transformation and diminished

clinical benefit.

Preclinical Evidence
Preclinical studies in various animal models of ischemic stroke have consistently supported the

potential for an extended therapeutic window with Orniplabin. In a primate model of

thromboembolic stroke, Orniplabin administered 3 hours after vessel occlusion led to

significant reductions in infarct size and neurological deficits.[5] Another study in a monkey

model of photochemical-induced thrombotic stroke also demonstrated the efficacy of

Orniplabin.[6][7]

While direct head-to-head preclinical studies comparing the therapeutic windows of Orniplabin
and alteplase are not yet widely published, the existing data for Orniplabin consistently points

towards effective thrombolysis and neuroprotection at time points well beyond the established

limits for alteplase.

Safety Profile: A Potential Advantage
A critical aspect of thrombolytic therapy is the risk of hemorrhagic transformation. The Phase

2a trial of Orniplabin reported a low incidence of symptomatic intracranial hemorrhage (sICH).

In the combined Orniplabin treatment groups, the sICH rate was 0%, compared to 2.6% in the

placebo group.[1][2] This suggests a favorable safety profile, particularly given the extended

treatment window. While a direct comparison with alteplase from this trial is not possible,

historical data from large clinical trials of alteplase show sICH rates that can be higher,

particularly when administered at the later end of its therapeutic window.
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Quantitative Data Summary
Feature

Orniplabin (TMS-
007/BIIB131)

Alteplase

Therapeutic Window

Up to 12 hours (clinically

demonstrated in Phase 2a),

investigating up to 24 hours

(Phase 2b ongoing)[1][2][3][4]

3 to 4.5 hours

Symptomatic Intracranial

Hemorrhage (sICH) Rate

0% in combined treatment

arms (Phase 2a trial)[1][2]

Varies; reported rates in large

trials can be higher

Functional Independence

(mRS 0-1) at 90 days

40.4% (Phase 2a trial, treated

up to 12 hours)[1]

Dependent on time to

treatment within the 3-4.5 hour

window

Recanalization Rate

58.3% in patients with baseline

arterial occlusion (Phase 2a

trial)[1]

Varies depending on clot

location and time to treatment

Experimental Protocols
Photochemical-Induced Thrombotic Middle Cerebral
Artery Occlusion in Monkeys
This model is utilized to create a localized and controlled thrombus in the middle cerebral artery

(MCA).

Animal Preparation: An adult male cynomolgus monkey is anesthetized, and a craniotomy is

performed to expose the MCA.

Photosensitizer Administration: A photosensitive dye, such as Rose Bengal, is administered

intravenously.

Thrombus Induction: A specific wavelength of light (e.g., green light) is focused on the

exposed MCA. The light activates the Rose Bengal, leading to the generation of singlet

oxygen, which damages the endothelial lining of the artery and initiates platelet aggregation

and thrombus formation.
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Monitoring: Cerebral blood flow is monitored using techniques like laser Doppler flowmetry to

confirm vessel occlusion.

Intervention: Orniplabin or a control substance is administered at a predetermined time after

occlusion.

Outcome Assessment: Neurological deficit scores, infarct volume (measured by MRI), and

the incidence of hemorrhagic transformation are assessed at various time points post-

treatment.

Autologous Blood Clot Embolic Stroke Model in Non-
Human Primates
This model more closely mimics the clinical scenario of an embolic stroke where a clot travels

to and occludes a cerebral artery.

Animal Preparation: An adult male cynomolgus monkey is anesthetized.

Clot Preparation: An autologous blood clot is prepared by drawing venous blood from the

monkey and allowing it to coagulate in a sterile tube.[8]

Catheterization: A microcatheter is introduced into the femoral artery and navigated under

fluoroscopic guidance to the internal carotid artery.

Clot Embolization: The prepared autologous clot is injected through the microcatheter to

occlude the MCA.[8]

Confirmation of Occlusion: Angiography is used to confirm the location and extent of the

vessel occlusion.

Intervention: Orniplabin or a control substance is administered at a specified time after

embolization.

Outcome Measures: Similar to the photochemical model, outcomes include neurological

scoring, infarct volume assessment via imaging, and monitoring for hemorrhagic

complications.
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Signaling Pathways and Experimental Workflows
Mechanism of Action: Orniplabin vs. Alteplase

Orniplabin Pathway

Alteplase Pathway

Orniplabin

Plasminogen (Inactive)

modulates

Inflammationinhibits

Plasminogen (Active Conformation) Plasmint-PA/u-PA mediated Fibrin Clotdegrades Fibrin Degradation Products

Neuroprotection

Alteplase (t-PA) Plasminogen (Inactive)directly converts Plasmin Fibrin Clotdegrades Fibrin Degradation Products

Click to download full resolution via product page

Caption: Comparative signaling pathways of Orniplabin and Alteplase in thrombolysis.

Experimental Workflow for Preclinical Assessment
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Caption: General experimental workflow for preclinical evaluation of Orniplabin and Alteplase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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